Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate
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Overview
Description
Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C13H17BO4. It is a boronic ester derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol. The reaction is typically carried out in toluene at elevated temperatures (around 130°C) under an inert atmosphere. The resulting product is then purified through a series of washing and drying steps to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or cesium fluoride in solvents like toluene or ethanol.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate primarily involves its role as a boronic ester. In cross-coupling reactions, it acts as a nucleophile, forming a bond with the electrophilic palladium complex. This interaction facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(1,3,2-dioxaborinan-2-yl)benzoate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in cross-coupling reactions with high efficiency makes it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate |
InChI |
InChI=1S/C11H13BO4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
XRBYOPGAJFNJJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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